molecular formula C10H14N4O11P2 B1660946 Inosine diphosphate CAS No. 86-04-4

Inosine diphosphate

Cat. No.: B1660946
CAS No.: 86-04-4
M. Wt: 428.19
InChI Key: JPXZQMKKFWMMGK-KQYNXXCUSA-N
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Description

Inosine diphosphate is a nucleotide that plays a crucial role in various biological processes. It is composed of the nucleoside inosine, which is linked to two phosphate groups. Inosine itself is formed when hypoxanthine is attached to a ribose ring. This compound is essential in the metabolism of purines and is involved in the synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine diphosphate can be synthesized through enzymatic reactions involving nucleoside diphosphate kinases. These enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to nucleoside monophosphates, forming nucleoside diphosphates. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Inosine diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the diphosphate bond, resulting in the formation of inosine monophosphate and inorganic phosphate. It typically occurs in the presence of water and specific hydrolase enzymes.

    Phosphorylation: this compound can be phosphorylated to form inosine triphosphate using nucleoside diphosphate kinases and adenosine triphosphate as a phosphate donor.

    Oxidation: this compound can be oxidized to form xanthosine diphosphate in the presence of specific oxidase enzymes.

Major Products Formed:

  • Inosine monophosphate
  • Inosine triphosphate
  • Xanthosine diphosphate

Scientific Research Applications

Inosine diphosphate has a wide range of applications in scientific research:

  • Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleoside diphosphate kinases and other related enzymes.
  • Biology: this compound plays a role in the regulation of cellular energy metabolism and signal transduction pathways.
  • Medicine: It has potential therapeutic applications in the treatment of neurological disorders, as it can promote axonal growth and neural regeneration.
  • Industry: this compound is used in the production of nucleotide-based pharmaceuticals and as a supplement in cell culture media to enhance cell growth and productivity.

Mechanism of Action

Inosine diphosphate exerts its effects through various molecular targets and pathways:

  • Axonal Growth: It promotes axonal growth by serving as an agonist of nerve growth factor-activated protein kinases.
  • Neural Regeneration: this compound can be converted to inosine triphosphate, which enables advancing nerve endings to overcome inhibitory effects of myelin.
  • Signal Transduction: It participates in signal transduction pathways by acting as a substrate for nucleoside diphosphate kinases, which regulate the levels of other nucleotides involved in cellular signaling.

Comparison with Similar Compounds

Inosine diphosphate can be compared with other nucleoside diphosphates such as:

  • Adenosine diphosphate
  • Guanosine diphosphate
  • Cytidine diphosphate

Uniqueness: this compound is unique due to its role in purine metabolism and its ability to promote neural regeneration. Unlike adenosine diphosphate and guanosine diphosphate, which are primarily involved in energy transfer and signal transduction, this compound has specific applications in neurological research and therapy.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZQMKKFWMMGK-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235329
Record name Inosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-04-4
Record name IDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine diphosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name INOSINE DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F15JU6D39T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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